molecular formula C8H14ClNO3 B13907575 Ethyl (S)-5-oxopiperidine-2-carboxylate hydrochloride

Ethyl (S)-5-oxopiperidine-2-carboxylate hydrochloride

Cat. No.: B13907575
M. Wt: 207.65 g/mol
InChI Key: GXCVYNLINSNIBA-FJXQXJEOSA-N
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Description

Ethyl (S)-5-oxopiperidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-5-oxopiperidine-2-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-5-oxopiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include various derivatives of piperidine, such as alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (S)-5-oxopiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl (S)-5-oxopiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl (S)-5-oxopiperidine-2-carboxylate hydrochloride can be compared with other piperidine derivatives, such as:

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.

    N,N-Diisopropylethylamine: A non-nucleophilic base used in organic synthesis.

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

ethyl (2S)-5-oxopiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)7-4-3-6(10)5-9-7;/h7,9H,2-5H2,1H3;1H/t7-;/m0./s1

InChI Key

GXCVYNLINSNIBA-FJXQXJEOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)CN1.Cl

Canonical SMILES

CCOC(=O)C1CCC(=O)CN1.Cl

Origin of Product

United States

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